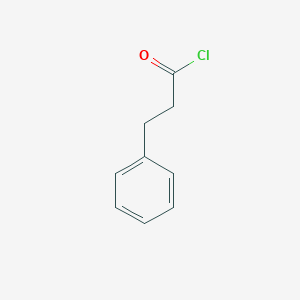

3-Phenylpropanoyl chloride

Description

Properties

IUPAC Name |

3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEILWXBDBCWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060947 | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-45-4 | |

| Record name | Benzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpropanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylpropionyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69V26X8SZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpropanoyl Chloride (CAS 645-45-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropanoyl chloride (CAS 645-45-4), a key intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and provides illustrative experimental methodologies for its use in common synthetic transformations.

Core Properties and Data

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a colorless to pale yellow liquid with a pungent odor. It is a reactive acyl chloride that serves as a versatile building block for introducing the 3-phenylpropanoyl moiety into a wide range of molecules.[1][2] Its reactivity makes it a valuable reagent in the synthesis of pharmaceuticals, including antiviral and antitumor agents.[3]

Table 1: Physical and Chemical Properties of 3-Phenylpropanoyl Chloride

| Property | Value | References |

| CAS Number | 645-45-4 | [4] |

| Molecular Formula | C₉H₉ClO | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Melting Point | -7 to -5 °C | [5] |

| Boiling Point | 225-232 °C at 760 mmHg | [5] |

| Density | 1.135 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5245 - 1.5285 | [5] |

| Flash Point | 108 °C | [5] |

| Solubility | Reacts with water. Soluble in chloroform (B151607) and ether. | [3] |

Table 2: Spectroscopic Data of 3-Phenylpropanoyl Chloride

| Spectrum Type | Key Peaks/Signals | References |

| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [4] |

| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [4] |

| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of an acyl chloride (~1790 cm⁻¹). | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 168. Fragmentation pattern includes loss of Cl (m/z 133) and subsequent fragmentation of the acylium ion. | [8] |

Table 3: Safety and Handling Information

| Hazard | Description | GHS Pictograms | Precautionary Statements |

| Corrosivity | Causes severe skin burns and eye damage.[9] | Danger | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| Toxicity | Toxic if inhaled.[4] | Danger | P261, P271, P304+P340, P311 |

| Reactivity | Reacts violently with water, releasing toxic gas.[6] | S23, S26, S30, S36/37/39, S45 | |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture. | ||

| Storage | Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases. Keep container tightly closed under an inert atmosphere. |

Experimental Protocols

3-Phenylpropanoyl chloride is a valuable reagent for acylation reactions, most notably Friedel-Crafts acylation and esterification.

Protocol 1: Friedel-Crafts Acylation of Benzene (B151609)

This protocol describes the synthesis of 1,3-diphenyl-1-propanone via the Friedel-Crafts acylation of benzene with 3-phenylpropanoyl chloride.

Materials:

-

3-Phenylpropanoyl chloride (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Benzene (solvent and reactant)

-

Dichloromethane (B109758) (CH₂Cl₂) (optional co-solvent)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in an excess of dry benzene.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve 3-phenylpropanoyl chloride (1.0 eq) in a minimal amount of dry benzene or dichloromethane and add it to the addition funnel.

-

Add the 3-phenylpropanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 1,3-diphenyl-1-propanone, can be purified by recrystallization or column chromatography.

Protocol 2: Esterification with Ethanol (B145695)

This protocol outlines the synthesis of ethyl 3-phenylpropanoate.

Materials:

-

3-Phenylpropanoyl chloride (1.0 eq)

-

Anhydrous ethanol (1.2 eq)

-

Pyridine (B92270) or triethylamine (B128534) (1.2 eq)

-

Anhydrous diethyl ether or dichloromethane as a solvent

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve anhydrous ethanol (1.2 eq) and pyridine or triethylamine (1.2 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 3-phenylpropanoyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the addition funnel.

-

Add the 3-phenylpropanoyl chloride solution dropwise to the stirred alcohol/base mixture over 15-20 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude ethyl 3-phenylpropanoate can be purified by distillation.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of 3-Phenylpropanoyl chloride in the synthesis of a hypothetical drug candidate. This process highlights the key steps from the starting material to a purified active pharmaceutical ingredient (API).

Caption: General workflow for drug synthesis using 3-Phenylpropanoyl chloride.

Friedel-Crafts Acylation Mechanism

This diagram illustrates the mechanism of the Friedel-Crafts acylation reaction between 3-Phenylpropanoyl chloride and benzene, catalyzed by aluminum chloride.

Caption: Mechanism of Friedel-Crafts acylation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. theclinivex.com [theclinivex.com]

- 4. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 8. Benzenepropanoyl chloride [webbook.nist.gov]

- 9. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]

3-Phenylpropanoyl chloride molecular weight and formula

An In-depth Technical Guide to 3-Phenylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenylpropanoyl chloride (also known as hydrocinnamoyl chloride), a key reagent in organic synthesis. This document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its applications, particularly within the pharmaceutical and fine chemical industries.

Chemical Identity and Properties

3-Phenylpropanoyl chloride is a clear, colorless to pale yellow liquid with a characteristic pungent odor.[1] It is an acyl chloride that is widely utilized as a reactive intermediate in a variety of chemical transformations.[2]

Molecular Formula: C₉H₉ClO[3]

Molecular Weight: 168.62 g/mol [3]

Synonyms: Hydrocinnamoyl chloride, 3-Phenylpropionyl chloride, Benzenepropanoyl chloride.[4]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 168.62 g/mol | [3] |

| Molecular Formula | C₉H₉ClO | [3] |

| CAS Number | 645-45-4 | [5] |

| Density | 1.135 g/mL at 25 °C (lit.) | [6] |

| Boiling Point | 232 °C at 760 mmHg | [7] |

| Melting Point | -7 to -5 °C (lit.) | [8] |

| Flash Point | 108.3 °C | [9] |

| Refractive Index | 1.5265 (n20/D, lit.) | [9] |

| Vapor Pressure | 0.06 mmHg at 25 °C | [8] |

Synthesis of 3-Phenylpropanoyl Chloride

The most common laboratory and industrial synthesis of 3-phenylpropanoyl chloride involves the chlorination of 3-phenylpropanoic acid.[5] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed as the chlorinating agents, often with a catalytic amount of N,N-dimethylformamide (DMF).[5][10]

Detailed Experimental Protocol: Synthesis from 3-Phenylpropanoic Acid using Oxalyl Chloride

This protocol is a representative method for the preparation of 3-phenylpropanoyl chloride.

Materials:

-

3-phenylpropanoic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Nitrogen or argon inert atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous dichloromethane.[10]

-

Add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).[10]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution via a dropping funnel.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

The reaction mixture is then typically heated to reflux for 1-2 hours, or until the evolution of gas (HCl and CO) ceases.[10]

-

Upon completion of the reaction, the excess oxalyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.[10]

-

The crude 3-phenylpropanoyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, distillation under reduced pressure can be performed.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and CO). Both oxalyl chloride and 3-phenylpropanoyl chloride are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8][11]

Purification

For applications requiring high purity, the crude 3-phenylpropanoyl chloride can be purified by fractional distillation under reduced pressure. Additionally, methods have been developed for the purification of carbonyl chlorides prepared via phosgene (B1210022) or thionyl chloride routes, which involve treatment with carboxamide hydrohalides to remove impurities.[12]

Applications in Research and Drug Development

3-Phenylpropanoyl chloride is a versatile intermediate in organic synthesis due to the high reactivity of the acyl chloride functional group.[2] It readily undergoes reactions with nucleophiles such as alcohols, amines, and arenes (in Friedel-Crafts acylations) to form the corresponding esters, amides, and ketones.

Its primary applications are in the pharmaceutical and fine chemical industries where it serves as a crucial building block for the synthesis of a wide range of compounds, including:

-

Active Pharmaceutical Ingredients (APIs): It is used in the preparation of various pharmaceutical compounds, including antiviral and antitumor agents.[13]

-

Antifouling Agents: It has been used in the enantioselective synthesis of the natural product (+)-maculalactone A, which exhibits antifouling properties.[9]

-

Intramolecular Cyclizations: In the presence of a Lewis acid like AlCl₃, 3-phenylpropanoyl chloride undergoes an intramolecular Friedel-Crafts acylation to form α-tetralone, a fused bicyclic ketone.[14]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3-phenylpropanoyl chloride from its corresponding carboxylic acid.

Caption: Synthesis workflow for 3-phenylpropanoyl chloride.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. 3-PHENYLPROPANOYL CHLORIDE | CAS 645-45-4 [matrix-fine-chemicals.com]

- 4. 3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Phenylpropanoyl chloride | CAS 645-45-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 3-Phenylpropanoyl chloride | CAS#:645-45-4 | Chemsrc [chemsrc.com]

- 8. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. patents.justia.com [patents.justia.com]

- 13. theclinivex.com [theclinivex.com]

- 14. homework.study.com [homework.study.com]

Spectroscopic and Synthetic Profile of 3-Phenylpropanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-Phenylpropanoyl chloride (CAS No. 645-45-4), a key intermediate in organic synthesis. This document details the instrumental analysis of the compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and provides a detailed protocol for its preparation from 3-phenylpropanoic acid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Phenylpropanoyl chloride, providing a reference for its identification and characterization.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050-3030 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1800 | C=O stretch (acyl chloride) | Strong |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~750, ~700 | C-H bend (monosubstituted benzene) | Strong |

Table 1: Characteristic Infrared Absorption Bands of 3-Phenylpropanoyl Chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.20 | Triplet | 2H | -CH₂-COCl |

| ~3.00 | Triplet | 2H | Ph-CH₂- |

Table 2: ¹H NMR Spectroscopic Data for 3-Phenylpropanoyl Chloride (solvent: CDCl₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (acyl chloride) |

| ~140 | C (quaternary, aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~55 | -CH₂-COCl |

| ~30 | Ph-CH₂- |

Table 3: ¹³C NMR Spectroscopic Data for 3-Phenylpropanoyl Chloride (solvent: CDCl₃).

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | ~3:1 | [M]⁺ (Molecular ion) |

| 133 | Moderate | [M - Cl]⁺ |

| 105 | High | [C₆H₅CH₂CH₂]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Table 4: Key Fragmentation Peaks in the Mass Spectrum of 3-Phenylpropanoyl Chloride.

Experimental Protocols

The following are detailed methodologies for the synthesis of 3-Phenylpropanoyl chloride and the acquisition of its spectroscopic data.

Synthesis of 3-Phenylpropanoyl Chloride

A common and effective method for the synthesis of 3-Phenylpropanoyl chloride is the reaction of 3-phenylpropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

Materials:

-

3-phenylpropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpropanoic acid in a minimal amount of anhydrous DCM.

-

If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic and produce HCl gas.

-

After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, carefully remove the excess chlorinating agent and the solvent by distillation, followed by rotary evaporation.

-

The crude 3-Phenylpropanoyl chloride can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a solution of 3-Phenylpropanoyl chloride in deuterated chloroform (B151607) (CDCl₃) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The spectrum should be referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

The spectrum should be referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 3-Phenylpropanoyl chloride is a liquid, it can be analyzed neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of 3-Phenylpropanoyl chloride in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Phenylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylpropanoyl chloride. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this important chemical intermediate.

Introduction

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a key building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a detailed summary of its ¹H and ¹³C NMR spectral data, outlines the experimental protocols for data acquisition, and provides a visual representation of the molecule's structure-spectra correlation.

Chemical Structure

The chemical structure of 3-phenylpropanoyl chloride is provided below, with atoms numbered for clarity in the NMR data tables.

Spectroscopic Analysis of 3-Phenylpropanoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a reactive acyl chloride derivative of 3-phenylpropanoic acid.[1][2] Its chemical formula is C₉H₉ClO, and it has a molecular weight of approximately 168.62 g/mol .[1][2][3][4] As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the unambiguous identification and characterization of 3-Phenylpropanoyl chloride are paramount. This guide provides a detailed technical overview of its analysis using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We present characteristic spectral data, detailed experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For acyl chlorides, the most prominent feature is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency compared to other carbonyl compounds.[5][6][7]

Data Presentation: IR Spectral Data

The key infrared absorption bands for 3-Phenylpropanoyl chloride are summarized in the table below. The presence of a strong absorption band around 1800 cm⁻¹ is a definitive indicator of the acyl chloride functional group.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 - 3030 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |

| ~2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₂) |

| ~1800 | Strong | C=O Stretch | Acyl Chloride (-COCl) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~750, ~700 | Strong | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

| ~700 - 600 | Medium | C-Cl Stretch | Chloroalkane |

Data compiled from general principles of IR spectroscopy and spectral data for similar compounds.[6][7][9]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample like 3-Phenylpropanoyl chloride.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation: As 3-Phenylpropanoyl chloride is a liquid, its spectrum can be taken neat.[10]

-

Cell Preparation: Use salt plates (e.g., NaCl or KBr) for the analysis. Ensure the plates are clean and dry, as acyl chlorides are moisture-sensitive and will hydrolyze to form the corresponding carboxylic acid.[5]

-

Background Spectrum: Acquire a background spectrum of the empty sample holder to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of 3-Phenylpropanoyl chloride onto one salt plate and carefully place the second plate on top, spreading the liquid into a thin film.

-

Data Acquisition: Place the salt plate assembly into the spectrometer's sample holder.

-

Scan: Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (Transmittance vs. Wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation through fragmentation analysis. Electron Ionization (EI) is a common technique used for this purpose.

Data Presentation: Mass Spectral Data

The mass spectrum of 3-Phenylpropanoyl chloride is characterized by a molecular ion peak and several key fragment ions. The fragmentation is often dictated by the stability of the resulting cations, with acylium ions being particularly common for acyl chlorides.[6][11][12]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 168/170 | [C₆H₅(CH₂)₂COCl]⁺• | C₉H₉ClO | Molecular ion (M⁺•). The M+2 peak at 170 is due to the ³⁷Cl isotope. |

| 133 | [C₆H₅(CH₂)₂CO]⁺ | C₉H₉O | Loss of Cl• radical. Formation of the stable acylium ion.[11] |

| 105 | [C₆H₅CH₂CH₂]⁺ | C₈H₉ | Loss of CO from the acylium ion (m/z 133). This is a common fragmentation pathway for acyl chlorides.[11] |

| 104 | [C₈H₈]⁺• | C₈H₈ | Often the base peak, likely from rearrangement and loss of H from m/z 105, forming a stable tropylium-like ion.[1] |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a very common fragment in compounds containing a benzyl (B1604629) group. |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation. |

Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[1][2]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like 3-Phenylpropanoyl chloride. The following is a general protocol.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of 3-Phenylpropanoyl chloride (~1 mg/mL) in a dry, inert, and volatile solvent such as dichloromethane (B109758) or hexane.[11] It is critical to use anhydrous conditions to prevent hydrolysis.[11]

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: An initial temperature of ~50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min up to a final temperature of ~250°C.[11]

-

-

MS Conditions:

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 3-Phenylpropanoyl chloride are then analyzed.

Visualizations: Workflows and Pathways

To better illustrate the analytical processes and molecular behavior, the following diagrams have been generated.

References

- 1. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenepropanoyl chloride [webbook.nist.gov]

- 3. 3-Phenylpropionyl Chloride | LGC Standards [lgcstandards.com]

- 4. 3-PHENYLPROPANOYL CHLORIDE | CAS 645-45-4 [matrix-fine-chemicals.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Benzenepropanoyl chloride [webbook.nist.gov]

- 10. 3-Phenylpropionyl chloride, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Hydrocinnamoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical properties of hydrocinnamoyl chloride (CAS No. 645-45-4). This document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, detailed experimental protocols for its synthesis, and visual representations of its chemical synthesis.

Core Physical and Chemical Properties

Hydrocinnamoyl chloride, also known as 3-phenylpropanoyl chloride, is a reactive acyl chloride derivative of hydrocinnamic acid.[1][2] It presents as a clear, colorless to light yellow or deep greenish-yellow liquid with a pungent odor.[1][3][4] This compound is highly sensitive to moisture and will react with water, leading to its decomposition.[1][3] Consequently, it should be stored in a cool, dry place under an inert atmosphere.[5][6] It is soluble in organic solvents such as chloroform (B151607) and ether, but it reacts with water.[6][7]

Quantitative Data Summary

The following table summarizes the key physical properties of hydrocinnamoyl chloride, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1][5][7][8][9][10][11] |

| Molecular Weight | 168.62 g/mol | [1][5][7][8][10][11][12] |

| Melting Point | -7 to -5 °C | [5][7][8][13] |

| Boiling Point | 107 °C at 11 mmHg | [3][5][7][13] |

| Density | 1.135 g/mL at 25 °C | [5][7][13] |

| Refractive Index (n20/D) | 1.5265 | [5][7][13] |

| Flash Point | 227 °F (108.3 °C) | [3][5][13][14] |

| Vapor Pressure | 6.893 Pa at 25 °C | [6][7] |

| Water Solubility | Reacts | [1][5][7][13] |

| Solubility in Organic Solvents | Soluble in ether, slightly soluble in chloroform. | [1][6][7] |

Experimental Protocols

Synthesis of Hydrocinnamoyl Chloride from Hydrocinnamic Acid

The industrial and laboratory-scale synthesis of hydrocinnamoyl chloride is typically achieved through the reaction of hydrocinnamic acid with a chlorinating agent.[1][2] Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[1][2] The reaction with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), is a common laboratory method.[2][7]

General Procedure using Oxalyl Chloride:

-

To a flask equipped with a stirrer and under an inert atmosphere (e.g., argon), add hydrocinnamic acid and a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).[7]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[7]

-

Slowly add a solution of oxalyl chloride in dichloromethane to the mixture over a period of approximately 30 minutes.[7]

-

Allow the reaction mixture to stir at room temperature overnight.[7]

-

Upon completion, the solvent is removed under vacuum to yield hydrocinnamoyl chloride as a yellow oil.[7]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of hydrocinnamoyl chloride from hydrocinnamic acid.

Caption: Synthesis workflow for hydrocinnamoyl chloride.

Applications in Research and Development

Hydrocinnamoyl chloride is a vital intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] It serves as a key building block in the preparation of a wide array of pharmaceutical compounds, including those with antiviral and antitumor properties.[2][7] Its high reactivity makes it a versatile reagent for introducing the hydrocinnamoyl group into various molecules through reactions with nucleophiles like alcohols and amines to form esters and amides, respectively.[15][16]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. Hydrocinnamoyl chloride CAS#: 645-45-4 [m.chemicalbook.com]

- 7. Hydrocinnamoyl chloride | 645-45-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 134381000 [thermofisher.com]

- 10. Hydrocinnamoyl chloride, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. scbt.com [scbt.com]

- 12. Hydrocinnamoyl chloride 98 645-45-4 [sigmaaldrich.com]

- 13. chemwhat.com [chemwhat.com]

- 14. chembk.com [chembk.com]

- 15. scienceinfo.com [scienceinfo.com]

- 16. benchchem.com [benchchem.com]

The Chemical Reactivity of 3-Phenylpropanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride (CAS No. 645-45-4), is a highly versatile acyl chloride that serves as a critical building block in organic synthesis.[1][2] Its reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This technical guide provides an in-depth analysis of its core chemical reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations. It is intended for professionals in research, chemical synthesis, and drug development who utilize this intermediate for creating complex molecules, particularly active pharmaceutical ingredients (APIs).[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 3-phenylpropanoyl chloride is presented below. This data is essential for reaction planning, safety assessment, and product characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 645-45-4 | [1][2][4] |

| Molecular Formula | C₉H₉ClO | [3][4][5] |

| Molecular Weight | 168.62 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 225 °C (at 760 mmHg) | [3] |

| Melting Point | -7 to -5 °C | [3] |

| Density | 1.145 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.5265 - 1.53 | [3] |

| Flash Point | 108 °C | |

| Solubility | Reacts with water; Soluble in ether and chloroform | [3] |

| Purity (Typical) | ≥ 97.0% | [2] |

Table 2: Spectroscopic Data

| Technique | Key Signals / Interpretation | Reference |

| ¹H NMR | Signals at δ = 2.53 (t, J = 8 Hz, 2H), 3.02 (t, J = 8 Hz, 2H), and 7.2-7.7 (m, 4H) ppm. The triplet at 3.02 ppm corresponds to the benzylic protons, while the triplet at 2.53 ppm corresponds to the methylene (B1212753) protons adjacent to the carbonyl group. | [6] |

| IR Spectra | Data available in the SDBS (AIST Spectral DB) under number 22634. Characteristic C=O stretch for an acyl chloride is expected around 1800 cm⁻¹. | |

| Mass Spec (EI) | Data available in the NIST Chemistry WebBook. | [7] |

Synthesis of 3-Phenylpropanoyl Chloride

The most common and efficient laboratory-scale synthesis of 3-phenylpropanoyl chloride involves the reaction of 3-phenylpropanoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this conversion.[1]

Caption: Synthesis of 3-Phenylpropanoyl Chloride from its carboxylic acid precursor.

Experimental Protocol: Synthesis via Oxalyl Chloride

-

Dissolve 3-phenylpropanoic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM).[1]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

-

Slowly add oxalyl chloride to the solution at room temperature.[1]

-

Stir the reaction mixture until gas evolution (CO₂ and CO) ceases.

-

Remove the solvent and excess reagent under reduced pressure to isolate the crude 3-phenylpropanoyl chloride.

-

The product can be purified by vacuum distillation if necessary.

Core Chemical Reactivity: Nucleophilic Acyl Substitution

The reactivity of 3-phenylpropanoyl chloride is characterized by the nucleophilic acyl substitution mechanism. The electron-deficient carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

Caption: General mechanism for nucleophilic acyl substitution reactions.

Hydrolysis

When mixed with water, 3-phenylpropanoyl chloride undergoes rapid hydrolysis to form 3-phenylpropanoic acid and hydrogen chloride (HCl).[8] This reaction highlights the compound's moisture sensitivity, necessitating storage in dry conditions.[4]

-

Product: 3-Phenylpropanoic acid

-

Byproduct: Hydrogen chloride (HCl)[8]

Reaction with Alcohols (Esterification)

3-Phenylpropanoyl chloride reacts vigorously and exothermically with alcohols to produce esters.[9][10] This reaction is often faster and higher-yielding than traditional Fischer esterification from the corresponding carboxylic acid.[9]

-

General Reaction: R'-OH + C₆H₅CH₂CH₂COCl → C₆H₅CH₂CH₂COOR' + HCl

-

Products: Phenylpropanoate esters

Caption: Esterification reaction pathway.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines yields N-substituted amides.[11] The reaction is typically rapid and violent with concentrated amine solutions.[12] Two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) salt.[12][13]

-

General Reaction (Primary Amine): 2 R'-NH₂ + C₆H₅CH₂CH₂COCl → C₆H₅CH₂CH₂CONHR' + R'-NH₃⁺Cl⁻

-

Products: N-substituted 3-phenylpropanamides

Caption: Amidation reaction pathway.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[14][15] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[14][16]

Intramolecular Friedel-Crafts Acylation: A key reaction of 3-phenylpropanoyl chloride is intramolecular cyclization to form α-tetralone (3,4-dihydronaphthalen-1(2H)-one).[6] This occurs when the acylium ion intermediate is attacked by the tethered phenyl ring.

Caption: Workflow for the synthesis of α-tetralone via intramolecular acylation.

-

To a cooled, stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane or nitrobenzene), slowly add 3-phenylpropanoyl chloride.

-

The reaction mixture is typically stirred at low temperature initially and then allowed to warm or is heated to complete the reaction.[17]

-

The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid.

-

The organic layer is separated, washed (e.g., with water, sodium bicarbonate solution, and brine), dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

-

The resulting crude α-tetralone can be purified by vacuum distillation or chromatography.

Applications in Synthesis

3-Phenylpropanoyl chloride is a valuable intermediate in the synthesis of a wide range of compounds.[3]

-

Pharmaceuticals: It is a building block for APIs, including antiviral and antitumor agents.[3] For example, it has been used in the synthesis of β²-amino acid derivatives, which are important in peptide synthesis.[18]

-

Fine Chemicals: Used in the production of specialty ketones (like α-tetralone), esters, and amides for various applications.

-

Protecting Groups: The 3-phenylpropionate (B1229125) (dihydrocinnamoyl) ester has been employed as a protecting group in nucleoside synthesis.[19]

Safety and Handling

3-Phenylpropanoyl chloride is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[5] It is toxic if inhaled.[5][20] The substance is moisture-sensitive and reacts with water, liberating toxic and corrosive hydrogen chloride gas.[4][20]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][20] Avoid contact with skin and eyes and prevent inhalation of vapors.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like water, moisture, strong bases, alcohols, and oxidizing agents.[4] Keep containers tightly closed in a corrosives area.[4]

-

Fire: Do NOT use water directly on a fire involving this chemical, as it reacts to liberate acidic gas.[4] Use foam, dry chemical, or carbon dioxide extinguishers.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Benzenepropanoyl chloride [webbook.nist.gov]

- 8. Solved When 3-phenylpropanoyl chloride is mixed with water, | Chegg.com [chegg.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrevise.org [chemrevise.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. A10860.09 [thermofisher.com]

- 20. fishersci.com [fishersci.com]

Synthesis of 3-Phenylpropanoyl Chloride from 3-Phenylpropanoic Acid: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 3-phenylpropanoyl chloride from 3-phenylpropanoic acid, a critical chemical transformation for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and characterization data for the resulting acyl chloride.

Introduction

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a valuable reactive intermediate in organic synthesis. Its utility is pronounced in the pharmaceutical and agrochemical industries for the introduction of the 3-phenylpropanoyl moiety into a wide range of molecular scaffolds. The conversion of the relatively stable 3-phenylpropanoic acid to its more reactive acid chloride derivative is a fundamental step that facilitates subsequent nucleophilic acyl substitution reactions, such as esterification and amidation. This guide focuses on the two most common and effective methods for this transformation: reaction with thionyl chloride (SOCl₂) and with oxalyl chloride ((COCl)₂) catalyzed by N,N-dimethylformamide (DMF).

Synthetic Methodologies

The conversion of 3-phenylpropanoic acid to 3-phenylpropanoyl chloride is typically achieved by treatment with a chlorinating agent. The choice of reagent can be influenced by factors such as reaction conditions, scale, and desired purity of the final product.

Thionyl Chloride Method

The reaction of 3-phenylpropanoic acid with thionyl chloride is a widely used method for the synthesis of 3-phenylpropanoyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) conveniently evolving as gases. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Oxalyl Chloride Method

An alternative and often milder method involves the use of oxalyl chloride in the presence of a catalytic amount of DMF. This reaction is particularly advantageous as the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the work-up procedure. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM). This method is known for its high yields and clean reaction profiles.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 3-phenylpropanoyl chloride from 3-phenylpropanoic acid using the two primary methods.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagents | 3-Phenylpropanoic acid, Thionyl chloride, (cat. DMF) | 3-Phenylpropanoic acid, Oxalyl chloride, cat. DMF |

| Solvent | Dichloromethane (or neat) | Dichloromethane |

| Temperature (°C) | 23 - 77 (reflux) | 0 - 23 (room temperature) |

| Reaction Time (h) | 1 - 3 | 1 - 2 |

| Typical Yield (%) | > 90 | > 95[1] |

| Typical Purity (%) | > 97 | > 98 |

Table 1: Comparison of Synthetic Methodologies.

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol [2] |

| Appearance | Clear, colorless to light yellow liquid[3] |

| Boiling Point | 232 °C @ 760 mmHg[3] |

| 119-120 °C @ 10 mmHg[4] | |

| Density | 1.145 g/cm³[3] |

| Refractive Index (n20/D) | 1.5265[3] |

Table 2: Physical and Chemical Properties of 3-Phenylpropanoyl Chloride.

| Technique | Observed Peaks/Shifts |

| IR (neat, cm⁻¹) | ~1795 (C=O, acid chloride), ~3030 (Ar C-H), ~2940 (Alkyl C-H) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 5H, Ar-H), ~3.2 (t, 2H, -CH₂-COCl), ~3.0 (t, 2H, Ar-CH₂-) |

| ¹³C NMR (CDCl₃, δ ppm) | ~173 (C=O), ~140 (Ar C-ipso), ~128.5 (Ar C-H), ~126.5 (Ar C-H), ~55 (-CH₂-COCl), ~30 (Ar-CH₂-) |

Table 3: Spectroscopic Data for 3-Phenylpropanoyl Chloride.

Experimental Protocols

Method A: Synthesis using Thionyl Chloride

Materials:

-

3-Phenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) (optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 3-phenylpropanoic acid.

-

If using a solvent, add anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred mixture at room temperature.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (if using DCM, the boiling point is ~40°C; if neat, the boiling point of SOCl₂ is 76°C) for 1-3 hours, or until the evolution of gases ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 3-phenylpropanoyl chloride is typically of sufficient purity for many applications. For higher purity, proceed to the purification step.

Method B: Synthesis using Oxalyl Chloride

Materials:

-

3-Phenylpropanoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenylpropanoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 equivalents) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.[1]

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude 3-phenylpropanoyl chloride is often used directly in the next step. For higher purity, purification by vacuum distillation is recommended.

Purification

Crude 3-phenylpropanoyl chloride can be purified by vacuum distillation.

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Carefully transfer the crude 3-phenylpropanoyl chloride to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction boiling at approximately 119-120 °C at 10 mmHg.[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthetic and purification processes.

Caption: Overall workflow for the synthesis and purification of 3-Phenylpropanoyl Chloride.

Caption: Simplified reaction pathway for the Oxalyl Chloride/DMF method.

References

The Cornerstone of Acylation: A Technical Guide to 3-Phenylpropanoyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a highly reactive acyl chloride that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure, featuring a phenyl group connected to a propanoyl chloride moiety, makes it an efficient acylating agent, enabling the introduction of the 3-phenylpropanoyl group into a wide array of molecules.[3] This versatility has established it as a critical intermediate in the synthesis of pharmaceuticals, fine chemicals, and complex natural products.[2] This guide provides an in-depth overview of its principal applications, supported by experimental data and detailed protocols.

Core Applications in Synthetic Chemistry

The reactivity of the acyl chloride functional group dictates the primary applications of 3-phenylpropanoyl chloride, which predominantly involve nucleophilic acyl substitution and Friedel-Crafts acylation reactions.

Friedel-Crafts Acylation

One of the most significant applications of 3-phenylpropanoyl chloride is in Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic compounds.[4] This electrophilic aromatic substitution reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a resonance-stabilized acylium ion.[5] This electrophile then reacts with an aromatic ring to produce an aryl ketone.

A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation.[4] The aryl ketone products can be valuable intermediates themselves or can be subsequently reduced to form alkylated aromatic rings.

Intermolecular Acylation: A classic example is the reaction with benzene (B151609) to form β-phenylpropiophenone (1,3-diphenyl-1-propanone).[6][7]

Intramolecular Acylation: When the aromatic ring and the acyl chloride are part of the same molecule, an intramolecular Friedel-Crafts acylation can occur, leading to the formation of cyclic ketones. This is a common strategy for constructing fused ring systems.[8][9] For instance, 3-phenylpropanoyl chloride itself can undergo intramolecular acylation to form α-tetralone under forcing conditions, although this specific transformation is more commonly achieved from the corresponding carboxylic acid with a strong acid catalyst.

Synthesis of Esters and Amides

The high reactivity of 3-phenylpropanoyl chloride allows for the straightforward and often high-yield synthesis of esters and amides, which are ubiquitous functional groups in drug molecules and other bioactive compounds.[1][2]

-

Esterification: It reacts readily with primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding 3-phenylpropanoate esters.[10][11] These reactions are typically rapid and can be performed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.[12]

-

Amidation: The reaction with primary or secondary amines yields N-substituted 3-phenylpropanamides. This reaction is generally very fast and exothermic.[13]

Application in Pharmaceutical Synthesis

3-Phenylpropanoyl chloride is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] Its ability to form ketone, ester, and amide linkages is crucial for building the molecular scaffolds of numerous drugs.

A prominent example is the synthesis of Propafenone , a class 1C antiarrhythmic drug.[1][14] A key step in its synthesis involves the Friedel-Crafts acylation of phenol (B47542) with 3-phenylpropanoyl chloride to produce 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, a direct precursor to the final drug molecule.[1][15]

Precursor to Chalcones and Flavonoids

While not a direct precursor in the biosynthetic pathway, 3-phenylpropanoyl chloride and its derivatives can be used to synthesize chalcone (B49325) and flavonoid backbones. Chalcones are open-chain flavonoids with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[16][17] A common synthetic route to chalcones is the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde.[16] 3-Phenylpropanoyl chloride can be used in a Friedel-Crafts reaction to synthesize the required aromatic ketone precursor, such as β-phenylpropiophenone, which can then be further elaborated.[18]

Data Presentation

The following tables summarize the key properties of 3-phenylpropanoyl chloride and provide an overview of typical reaction conditions for its primary applications.

| Property | Value | Reference(s) |

| CAS Number | 645-45-4 | [2][19][20][21] |

| Molecular Formula | C₉H₉ClO | [19][21] |

| Molecular Weight | 168.62 g/mol | [20] |

| Synonyms | Hydrocinnamoyl chloride, Benzenepropanoyl chloride | [20][21] |

| Appearance | Clear colorless to pale yellow liquid | [19] |

| Purity (Typical) | ≥98% | [19] |

Table 1: Physicochemical Properties of 3-Phenylpropanoyl Chloride

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temp. | Yield | Reference(s) |

| Friedel-Crafts Acylation | Phenol | AlCl₃ | - | - | - | [1] |

| Friedel-Crafts Acylation | Benzene/p-Xylene | Lewis Acid | Dichloromethane (B109758) | RT | Good | [22] |

| Amidation | (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | n-BuLi | THF | -70 to -60 °C | - | [23] |

| Esterification | Alcohols/Phenols | Pyridine or TEA (optional) | Dichloromethane or THF | 0 °C to RT | Good to Excellent | [10][12] |

Table 2: Representative Reaction Conditions and Yields

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Friedel-Crafts Acylation

This protocol is a generalized procedure for the acylation of an aromatic substrate, such as benzene or toluene, using 3-phenylpropanoyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3-Phenylpropanoyl chloride

-

Aromatic substrate (e.g., benzene)

-

Anhydrous dichloromethane (DCM)

-

Concentrated HCl

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM.

-

Cool the stirred suspension to 0°C in an ice/water bath.

-

Dissolve 3-phenylpropanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the 3-phenylpropanoyl chloride solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, add the aromatic substrate (1.0 to 1.2 equivalents), also dissolved in DCM, dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.[24]

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[24]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.[24]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[24]

-

The crude product can be purified by column chromatography or distillation.

Protocol 2: Synthesis of (4S)-4-Isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one[23]

This detailed protocol illustrates the use of 3-phenylpropanoyl chloride in an enantioselective synthesis to form a specific amide.

Materials:

-

(4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) (22.5 g, 80 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (308.5 mL total)

-

n-Butyllithium (1.6 M in hexane, 52.75 mL, 84.8 mmol)

-

3-Phenylpropanoyl chloride (14.84 g, 87.97 mmol)

-

Half-saturated aqueous NH₄Cl solution (210 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (80 mmol) in THF (266 mL).

-

Cool the solution to -40°C using an ethanol/dry ice bath.

-

Add n-butyllithium (1.06 equiv) to the stirred suspension. Allow the resulting reddish solution to warm to -15°C over approximately 15 minutes, then cool it to -70°C.

-

A solution of 3-phenylpropanoyl chloride (1.1 equiv) in THF (42.5 mL) is added via a dropping funnel while maintaining the internal temperature between -70 and -60°C. The addition should take about 20 minutes.

-

Continue stirring for an additional 30 minutes at this temperature.

-

Allow the reaction mixture to warm to room temperature and then quench with half-saturated aqueous NH₄Cl solution (210 mL).

-

Transfer the mixture to a separatory funnel and extract twice with EtOAc.

-

Wash the combined organic phases consecutively with water, saturated aqueous NaHCO₃ solution, and half-saturated brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate by rotary evaporation to yield the crude product, which can be further purified.

Visualizations

Core Reactivity Pathways

Caption: Key synthetic transformations of 3-Phenylpropanoyl chloride.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Workflow for Friedel-Crafts Acylation

Caption: A typical experimental workflow for Friedel-Crafts acylation.

References

- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Process For Preparing Propafenone Hydrochloride And Its Intermediates [quickcompany.in]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. β-Phenylpropiophenone [webbook.nist.gov]

- 7. BETA-PHENYLPROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 8. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 15. ijpsonline.com [ijpsonline.com]

- 16. jetir.org [jetir.org]

- 17. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A10860.09 [thermofisher.com]

- 20. 3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Safe Handling of 3-Phenylpropanoyl Chloride

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This guide provides a comprehensive overview of the safety protocols and handling precautions for 3-Phenylpropanoyl chloride (CAS 645-45-4), a versatile intermediate used in the synthesis of a wide range of pharmaceutical compounds.[1][2]

Chemical and Physical Properties

3-Phenylpropanoyl chloride, also known as hydrocinnamoyl chloride, is a clear, colorless to pale yellow liquid with a pungent odor.[3][4] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [3][5][6] |

| Molecular Weight | 168.62 g/mol | [3][5][6] |

| CAS Number | 645-45-4 | [3][5] |

| Appearance | Clear colorless to faint yellow liquid | [3] |

| Boiling Point | 232 °C at 760 mmHg; 107 °C at 11 mmHg | [3][7] |

| Melting Point | -7 to -5 °C | [3][7] |

| Flash Point | 108 °C / 226.4 °F | [8] |

| Density | 1.145 g/cm³ at 20°C; 1.135 g/mL at 25°C | [1][3][7] |

| Solubility | Insoluble in water (reacts violently); Soluble in chloroform (B151607) and ether | [1][3][7] |

| Vapor Pressure | 0.06 mmHg at 25 °C | [3] |

Hazard Identification and GHS Classification

3-Phenylpropanoyl chloride is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[5] It is also harmful if inhaled and may be corrosive to metals.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5] |

| Acute Toxicity, Inhalation (Category 3) | GHS06 | Danger | H331: Toxic if inhaled.[5] |

| Corrosive to Metals (Category 1) | GHS05 | Warning | H290: May be corrosive to metals. |

Personal Protective Equipment (PPE)

Due to its corrosive nature, appropriate personal protective equipment must be worn at all times when handling 3-Phenylpropanoyl chloride.[3][8]

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][8] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[3] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3][8] Use only under a chemical fume hood.[8] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3][8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Do not get in eyes, on skin, or on clothing.[8]

-

Wash hands thoroughly after handling.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and moisture.[3]

-

Do not allow contact with water, as it reacts violently and liberates toxic hydrogen chloride gas.[7][8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Store protected from moisture.[3] Storage under an inert gas is recommended.

-

There are varying recommendations for storage temperature, ranging from room temperature to -20°C.[1][4][7] It is advisable to follow the specific storage instructions on the supplier's label and safety data sheet.

First Aid Measures

In case of exposure, immediate medical attention is required.[8]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][8] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][8] |

| Inhalation | Get medical aid immediately. Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[3][8] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[3][8] |

Spill and Disposal Procedures

Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[8] Wear appropriate personal protective equipment.[8] Do not allow the spill to enter drains or waterways.[8][9]

A decision-making workflow for spill response is outlined below:

Caption: Decision workflow for responding to a 3-Phenylpropanoyl chloride spill.

Disposal: Dispose of contents and container to an approved waste disposal plant.[8] Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[8]

Experimental Protocol: Synthesis of 3-Phenylpropanoyl Chloride

A common laboratory-scale synthesis of 3-Phenylpropanoyl chloride involves the reaction of 3-phenylpropanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[2] The following is a representative protocol with an emphasis on safety.

Caption: A typical workflow for the synthesis of 3-Phenylpropanoyl chloride.

Detailed Methodology:

-

Preparation: All operations should be conducted in a well-ventilated chemical fume hood.[8] Ensure all glassware is dry to prevent reaction with water.

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel) to protect the reaction from atmospheric moisture. The gas outlet from the condenser should be connected to a gas trap (e.g., a bubbler containing sodium hydroxide (B78521) solution) to neutralize the evolved hydrogen chloride and sulfur dioxide gases.

-

Reagent Addition: 3-Phenylpropanoic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is added.[2] Thionyl chloride (or oxalyl chloride) is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.

-

Work-up and Purification: The excess thionyl chloride and solvent are removed by distillation. The crude 3-Phenylpropanoyl chloride is then purified by vacuum distillation to yield the final product.

-

Waste Disposal: The aqueous base from the gas trap should be neutralized before disposal. Any residual reagents and solvents should be disposed of as hazardous chemical waste according to institutional guidelines.

By adhering to these safety and handling precautions, researchers can minimize the risks associated with 3-Phenylpropanoyl chloride and ensure a safe laboratory environment.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. novaphene.com [novaphene.com]

- 5. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenepropanoyl chloride [webbook.nist.gov]

- 7. 3-Phenylpropanoyl chloride | CAS 645-45-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.de [fishersci.de]

Methodological & Application